4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Overview
Description
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The benzo[B][1,4]oxazepine moiety is a rare and interesting structural motif in organic chemistry, often associated with various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C . This method allows for the formation of the benzo[B][1,4]oxazepine core through a cyclization process. The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization .
Industrial Production Methods
While specific industrial production methods for 4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Another oxazepine derivative with similar structural features but different pharmacological properties.
Dibenzo[b,e][1,4]oxazepine: A related compound with a different arrangement of the oxazepine ring, leading to distinct chemical and biological activities.
Dibenzo[c,f][1,2]oxazepine: Another isomeric form of dibenzoxazepine with unique properties.
Uniqueness
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-12-11(3-1)15-10-7-13(16-12)5-8-14-9-6-13/h1-4,14-15H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCADFHMVFADFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475551 | |
Record name | 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867021-92-9 | |
Record name | 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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